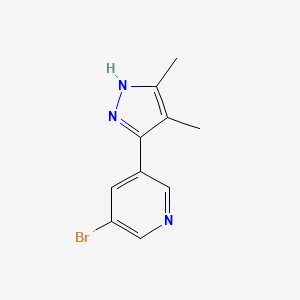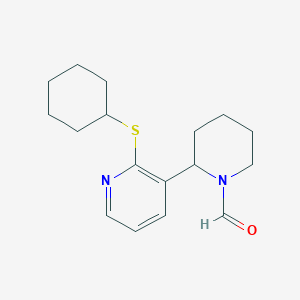
4-(3-Isopropyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-Isopropyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is a chemical compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a triazole ring, an isopropyl group, and a methoxyphenol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Isopropyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under copper-catalyzed conditions (CuAAC reaction).
Introduction of the Isopropyl Group: The isopropyl group can be introduced through an alkylation reaction using isopropyl halides in the presence of a base.
Attachment of the Methoxyphenol Moiety: The final step involves the coupling of the triazole intermediate with a methoxyphenol derivative through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
4-(3-Isopropyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base or catalyst.
Major Products Formed
Oxidation: Quinones or other oxidized phenolic derivatives.
Reduction: Dihydrotriazoles or partially reduced triazole derivatives.
Substitution: Various substituted phenolic compounds depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical structure.
作用机制
The mechanism of action of 4-(3-Isopropyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. The phenolic group can also participate in redox reactions, contributing to the compound’s overall bioactivity. The exact molecular targets and pathways involved may vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
4-(5-Isopropyl-2H-[1,2,4]triazol-3-yl)-phenylamine: Similar triazole derivative with an amine group instead of a methoxyphenol moiety.
1-({4-[(3-Isopropyl-1H-1,2,4-triazol-5-yl)sulfanyl]-3-nitrophenyl}sulfonyl)-4-methylpiperazine: Another triazole derivative with a sulfanyl and nitrophenyl group.
Uniqueness
4-(3-Isopropyl-1H-1,2,4-triazol-5-yl)-2-methoxyphenol is unique due to the presence of both the triazole ring and the methoxyphenol moiety, which confer distinct chemical and biological properties
属性
分子式 |
C12H15N3O2 |
|---|---|
分子量 |
233.27 g/mol |
IUPAC 名称 |
2-methoxy-4-(5-propan-2-yl-1H-1,2,4-triazol-3-yl)phenol |
InChI |
InChI=1S/C12H15N3O2/c1-7(2)11-13-12(15-14-11)8-4-5-9(16)10(6-8)17-3/h4-7,16H,1-3H3,(H,13,14,15) |
InChI 键 |
GNLLBWGPOBCSBD-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=NC(=NN1)C2=CC(=C(C=C2)O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



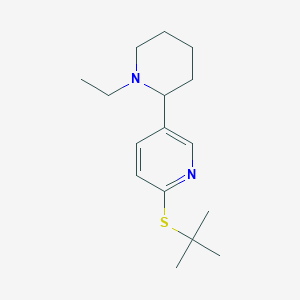


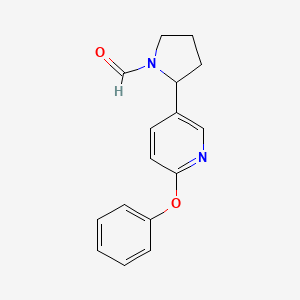
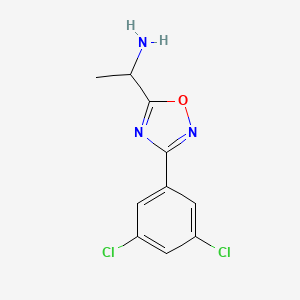

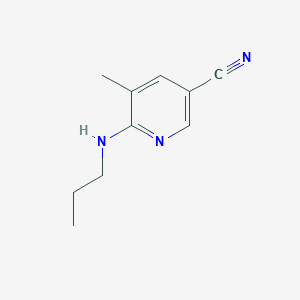
![2,3-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11802066.png)
